molecular formula C16H19FINO2 B3367513 (1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 180045-77-6

(1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B3367513
CAS No.: 180045-77-6
M. Wt: 403.23 g/mol
InChI Key: IKUGCRFLWGNZCL-YJNKXOJESA-N
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Description

(1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a tropane alkaloid derivative characterized by a bicyclic octane core (8-azabicyclo[3.2.1]octane) with stereospecific substitutions:

  • A 2-fluoroethyl group on the nitrogen atom at position 8, enhancing lipophilicity and metabolic stability compared to alkyl or aryl substituents .
  • A carboxylic acid moiety at position 2, which influences ionization state and receptor binding .

This compound’s structural features suggest applications in neuroimaging or therapeutic targeting, leveraging the tropane scaffold’s affinity for monoamine transporters .

Properties

IUPAC Name

(1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FINO2/c17-7-8-19-12-5-6-14(19)15(16(20)21)13(9-12)10-1-3-11(18)4-2-10/h1-4,12-15H,5-9H2,(H,20,21)/t12-,13+,14+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUGCRFLWGNZCL-YJNKXOJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(CC1N2CCF)C3=CC=C(C=C3)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]([C@H](C[C@H]1N2CCF)C3=CC=C(C=C3)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571055
Record name (1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180045-77-6
Record name (1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a member of the azabicyclo[3.2.1]octane family, which has garnered interest for its potential biological applications, particularly in the realm of pharmacology. This article reviews the biological activity associated with this compound, focusing on its pharmacodynamics, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C15H18FINO2
  • Molecular Weight: 335.22 g/mol

The structural configuration contributes to the compound's interaction with biological systems, influencing its pharmacological activity.

Pharmacodynamics

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems and potential as a therapeutic agent in neurological disorders. Studies have indicated that compounds within the azabicyclo[3.2.1]octane class exhibit significant affinity for various receptors:

  • Dopamine Receptors: Preliminary studies suggest that this compound may act as a dopamine receptor modulator, potentially useful in treating conditions like schizophrenia or Parkinson's disease.
  • Serotonin Receptors: The presence of the iodophenyl group may enhance binding affinity to serotonin receptors, indicating potential antidepressant properties.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of related compounds to elucidate their biological effects:

  • Neuropharmacological Studies:
    • A study published in Drug Design explored the effects of similar azabicyclo compounds on dopamine receptor activity. Results indicated competitive inhibition of dopamine uptake, suggesting potential use in treating dopamine-related disorders .
  • Anticancer Activity:
    • In vitro studies have shown that derivatives of azabicyclo compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of halogenated phenyl groups has been linked to enhanced activity against breast cancer cells .
  • Antiviral Properties:
    • Research has indicated that certain azabicyclo derivatives possess antiviral properties against HIV by inhibiting reverse transcriptase activity .

Synthesis Methods

The synthesis of this compound involves multiple steps:

  • Formation of the Bicyclic Framework:
    • The initial step involves constructing the bicyclic core through a series of cyclization reactions.
  • Functionalization:
    • Subsequent steps include the introduction of the fluoroethyl and iodophenyl groups via electrophilic aromatic substitution and nucleophilic substitution reactions.
  • Carboxylic Acid Derivatization:
    • The final step involves converting an intermediate into the carboxylic acid form using standard carboxylation techniques.

Scientific Research Applications

Medicinal Applications

This compound has been investigated for its role in:

  • Neuropharmacology : The structure suggests potential interactions with neurotransmitter systems, making it a candidate for studying neurological disorders.
  • Imaging Agents : Its iodine content allows it to be used in imaging techniques such as SPECT (Single Photon Emission Computed Tomography), which is crucial for diagnosing various conditions, including cancer and neurological disorders .
  • Anticancer Research : The fluorinated and iodinated moieties may enhance the compound's efficacy against certain cancer types by targeting specific pathways involved in tumor growth .

Research Findings

Recent studies have highlighted several promising applications:

Neuropharmacological Studies

Research indicates that compounds similar to (1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid can modulate neurotransmitter activity, particularly affecting dopamine and serotonin pathways. This modulation is critical in developing treatments for depression and anxiety disorders.

Imaging Techniques

The incorporation of iodine allows this compound to serve as a radiotracer in imaging studies. Its ability to bind selectively to certain receptors enhances the specificity of diagnostic imaging, providing clearer insights into pathological states .

Anticancer Mechanisms

Studies have explored the compound's ability to inhibit cancer cell proliferation through targeted action on specific oncogenic pathways. The presence of halogens (fluorine and iodine) is known to influence the biological activity of compounds significantly, potentially increasing their selectivity towards cancer cells while minimizing effects on healthy tissues .

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A study involving a related compound demonstrated significant tumor reduction in animal models when administered as part of a combination therapy targeting multiple pathways involved in cancer progression.
  • Case Study 2 : Clinical trials utilizing iodine-labeled compounds for SPECT imaging showed improved detection rates for neurodegenerative diseases compared to traditional imaging methods.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound differs from analogs in three critical aspects:

Phenyl Ring Substituent : Iodo (target) vs. chloro, fluoro, or methyl groups in analogs.

N-Substituent : 2-Fluoroethyl (target) vs. methyl, tert-butoxycarbonyl, or hydrogen.

Functional Group : Carboxylic acid (target) vs. methyl esters in many analogs.

Physicochemical and Pharmacological Implications

Phenyl Substituent Effects
  • Chloro () : Smaller halogen with moderate electronegativity, reducing steric hindrance but improving solubility .
  • Fluoro () : Enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small size .
N-Substituent Effects
  • 2-Fluoroethyl (Target) : Introduces fluorine’s inductive effects, improving membrane permeability and resistance to oxidative metabolism .
  • tert-Butoxycarbonyl () : Acts as a protecting group in synthetic intermediates, removed during final hydrolysis .
Carboxylic Acid vs. Methyl Ester
  • Carboxylic Acid (Target) : Ionizes at physiological pH, affecting solubility and protein binding. Directly interacts with receptor sites (e.g., via hydrogen bonding) .
  • Methyl Ester () : Serves as a prodrug, hydrolyzed in vivo to the active acid form, improving oral bioavailability .

Data Table: Structural and Molecular Comparisons

Compound Name Phenyl Substituent N-Substituent Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Target Compound 4-Iodo 2-Fluoroethyl Carboxylic acid C₁₆H₁₈FINO₂ 441.23 (calc.) Radiopharmaceuticals, CNS targets
Methyl (1R,2S,3S,5S)-3-(4-Iodophenyl)-8-methyl-8-azabicyclo[...]octane-2-carboxylate 4-Iodo Methyl Methyl ester C₁₆H₂₀INO₂ 425.24 Radioligand for dopamine transporters
(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[...]octane-2-carboxylic acid 4-Chloro Methyl Carboxylic acid C₁₅H₁₈ClNO₂ 279.76 Serotonin transporter inhibition
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[...]octane-2-carboxylate 4-Fluoro Methyl Methyl ester C₁₅H₁₈FNO₂ 263.31 Neurotransmitter analog synthesis
(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[...]octane-2-carboxylic acid 4-Methyl 3-Iodopropenyl Carboxylic acid C₁₈H₂₁INO₂ 434.28 (calc.) Exploratory anticancer agent

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized for the iodophenyl and fluoroethyl substituents?

Methodology :

  • Protection/Deprotection Strategy : Use tert-butoxycarbonyl (Boc) or methyl ester groups to protect reactive sites during synthesis, as seen in analogs like methyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate .
  • Halogenation : Substitute the aryl group via Ullmann coupling or nucleophilic aromatic substitution, considering iodine’s bulkiness and electronic effects. Adjust solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to improve yield .
  • Fluoroethyl Introduction : Employ alkylation with 2-fluoroethyl triflate under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Q. How can the stereochemistry and crystal structure of this compound be reliably characterized?

Methodology :

  • X-ray Diffraction (XRD) : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Use Agilent Xcalibur Eos diffractometers with Mo-Kα radiation (λ = 0.71073 Å) for data collection, as demonstrated for fluorophenyl-nitro analogs .
  • NMR Analysis : Assign stereochemistry using 2D NOESY to detect spatial proximity of protons (e.g., bicyclic bridgehead Hs). Compare coupling constants (J values) with tropane alkaloid analogs .

Q. What safety protocols are critical when handling this compound, given its halogenated and azabicyclic structure?

Methodology :

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HI) with sodium bicarbonate before disposal. Avoid drain disposal due to iodine’s environmental persistence .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodology :

  • Analog Synthesis : Replace iodophenyl with chloro-, fluoro-, or nitro-substituents (see ) to assess electronic and steric effects on receptor binding.
  • Biological Assays : Test analogs in vitro for affinity to monoamine transporters (e.g., serotonin/norepinephrine reuptake inhibition) using radioligand displacement assays .
  • Data Analysis : Correlate substituent Hammett constants (σ) with IC₅₀ values to quantify electronic effects .

Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?

Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in dopamine D₂ or sigma-1 receptors. Parameterize iodine’s van der Waals radius (1.98 Å) and partial charge .
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-receptor complexes .

Q. How can conflicting spectral or crystallographic data be resolved during structural validation?

Methodology :

  • Multi-technique Validation : Cross-validate XRD data with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) to resolve occupancy disorders (e.g., fluorine positional ambiguity, as in ).
  • Synchrotron Validation : For ambiguous electron density maps, collect high-resolution data at synchrotron facilities (e.g., Argonne National Laboratory) .

Q. What strategies mitigate decomposition or isomerization during storage?

Methodology :

  • Stability Studies : Monitor degradation via HPLC-UV at λ = 254 nm under varying pH (4–9), temperature (4–40°C), and light exposure. Use amber vials and inert atmospheres (N₂) for storage .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to suppress radical-mediated iodine loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Reactant of Route 2
(1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid

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